2,7,12-Trimethoxy-4,9,14-trimethyl-10,15-dihydro-5H-tribenzo[A,D,G]cyclononene-1,6,11-triol
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Overview
Description
2,7,12-Trimethoxy-4,9,14-trimethyl-10,15-dihydro-5H-tribenzo[A,D,G]cyclononene-1,6,11-triol is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,12-Trimethoxy-4,9,14-trimethyl-10,15-dihydro-5H-tribenzo[A,D,G]cyclononene-1,6,11-triol typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the core structure: This involves cyclization reactions to form the tribenzo cyclononene core.
Functional group modifications: Introduction of methoxy and methyl groups through methylation and methoxylation reactions.
Hydroxylation: Addition of hydroxyl groups to specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2,7,12-Trimethoxy-4,9,14-trimethyl-10,15-dihydro-5H-tribenzo[A,D,G]cyclononene-1,6,11-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2,7,12-Trimethoxy-4,9,14-trimethyl-10,15-dihydro-5H-tribenzo[A,D,G]cyclononene-1,6,11-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,7,12-Trimethoxy-4,9,14-trimethyl-10,15-dihydro-5H-tribenzo[A,D,G]cyclononene-1,6,11-triol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s methoxy and hydroxyl groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
Triazatruxene derivatives: Known for their electronic properties and applications in organic electronics.
Uniqueness
2,7,12-Trimethoxy-4,9,14-trimethyl-10,15-dihydro-5H-tribenzo[A,D,G]cyclononene-1,6,11-triol is unique due to its specific arrangement of methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H30O6 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5,12,19-trimethoxy-7,14,21-trimethyltetracyclo[15.4.0.03,8.010,15]henicosa-1(17),3(8),4,6,10(15),11,13,18,20-nonaene-4,11,18-triol |
InChI |
InChI=1S/C27H30O6/c1-13-7-22(31-4)25(28)19-11-17-14(2)8-24(33-6)27(30)21(17)12-18-15(3)9-23(32-5)26(29)20(18)10-16(13)19/h7-9,28-30H,10-12H2,1-6H3 |
InChI Key |
CLUZMSUEWAQUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CC3=C(CC4=C(C2)C(=CC(=C4O)OC)C)C(=CC(=C3O)OC)C)O)OC |
Origin of Product |
United States |
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